

Spectroscopic Profile of Guaiacol: A Technical Guide

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Compound of Interest

Compound Name: *Guaiacol*

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Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for **guaiacol** (2-methoxyphenol), a key organic compound widely used in the pharmaceutical and flavor industries. This document presents detailed ^1H NMR, ^{13}C NMR, Infrared (IR), and UV-Vis spectroscopic data in clearly structured tables for easy reference and comparison.

Furthermore, it outlines the fundamental experimental protocols for acquiring these spectra, offering a practical resource for laboratory professionals. Logical workflows and relationships are visualized using diagrams to enhance understanding of the spectroscopic analysis process.

Introduction

Guaiacol ($\text{C}_7\text{H}_8\text{O}_2$) is a naturally occurring phenolic compound that serves as a vital precursor in the synthesis of various pharmaceuticals, flavorants, and fragrances. Its structural characterization is fundamental to quality control, reaction monitoring, and the development of new derivatives. Spectroscopic techniques are indispensable for elucidating and confirming the molecular structure of **guaiacol**. This guide focuses on four core spectroscopic methods: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy. The data and protocols presented herein are intended to serve as a reliable reference for researchers and professionals engaged in the analysis and application of this important molecule.

Spectroscopic Data of Guaiacol

The following sections provide quantitative spectroscopic data for **guaiacol**, summarized in tabular format for clarity and ease of use.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the hydrogen atoms in a molecule. The chemical shifts (δ) are indicative of the electronic environment of each proton.

Proton Assignment	Chemical Shift (δ) in CDCl ₃ (ppm)	Multiplicity
H (Aromatic)	6.92	m
H (Aromatic)	6.86	m
H (Aromatic)	6.81	m
-OH	5.83	s (broad)
-OCH ₃	3.79	s

Data sourced from experiments performed at 400 MHz.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy identifies the different carbon environments within the molecule.

Carbon Assignment	Chemical Shift (δ) in CDCl ₃ (ppm)
C-O (Phenolic)	146.61
C-O (Methoxy)	145.69
C-H (Aromatic)	121.48
C-H (Aromatic)	120.18
C-H (Aromatic)	114.58
C-H (Aromatic)	110.76
-OCH ₃	55.89

Data sourced from experiments performed at 101 MHz.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations.

Wavenumber (cm ⁻¹)	Vibrational Mode	Intensity
~3500-3400	O-H Stretch (hydroxyl group)	Strong, Broad
~3000-2800	C-H Stretch (symmetric & asymmetric)	Medium
~1593	C=C Stretch (aromatic ring)	Strong
~1500	C=C Stretch (aromatic ring)	Strong
~1253	C-O Stretch (aryl ether)	Strong
~1027	C-O Stretch	Strong

Data compiled from multiple sources indicating characteristic absorption bands.[\[1\]](#)

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The wavelengths of maximum absorbance (λ_{max}) are characteristic of the chromophores present.

Solvent	λ_{max} (nm)
Alcohol	274
(Not specified)	194, 215, 274

Data sourced from various spectroscopic databases.[\[2\]](#)[\[3\]](#)

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may vary.

NMR Spectroscopy (^1H and ^{13}C)

- **Sample Preparation:** Dissolve approximately 5-20 mg of **guaiacol** in 0.6-0.8 mL of a deuterated solvent (e.g., chloroform- d , CDCl_3). The solvent should be chosen based on the solubility of the sample and its transparency in the spectral region of interest. Transfer the solution to a clean, dry NMR tube.
- **Instrument Setup:** Place the NMR tube in the spectrometer's probe. Ensure the instrument is properly tuned and the magnetic field is locked and shimmed to achieve homogeneity.
- **Data Acquisition:**
 - For ^1H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
 - For ^{13}C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum. Due to the low natural abundance of ^{13}C , a larger number of scans and a longer acquisition time are generally required compared to ^1H NMR.
- **Data Processing:** Process the raw data by applying a Fourier transform. The resulting spectrum should be phased, baseline-corrected, and calibrated using the residual solvent

peak as a reference (e.g., CDCl_3 at 7.26 ppm for ^1H and 77.16 ppm for ^{13}C).

Infrared (IR) Spectroscopy

- Sample Preparation (KBr Pellet Technique):
 - Grind 1-2 mg of solid **guaiacol** with approximately 100-200 mg of dry, spectroscopic-grade potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.
 - Place the powder into a pellet-forming die and press it under high pressure (several tons) using a hydraulic press to form a transparent or translucent pellet.
- Sample Preparation (Liquid Film Technique):
 - If **guaiacol** is in its liquid state (melting point is $\sim 28^\circ\text{C}$), a drop can be placed between two salt plates (e.g., NaCl or KBr) to form a thin liquid film.
- Data Acquisition: Place the sample holder (with the pellet or salt plates) in the IR spectrometer's sample compartment. Record the spectrum, typically in the range of $4000\text{--}400\text{ cm}^{-1}$. A background spectrum of the empty spectrometer (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.
- Data Processing: The resulting spectrum displays transmittance or absorbance as a function of wavenumber (cm^{-1}). Identify and label the significant absorption peaks.

UV-Visible (UV-Vis) Spectroscopy

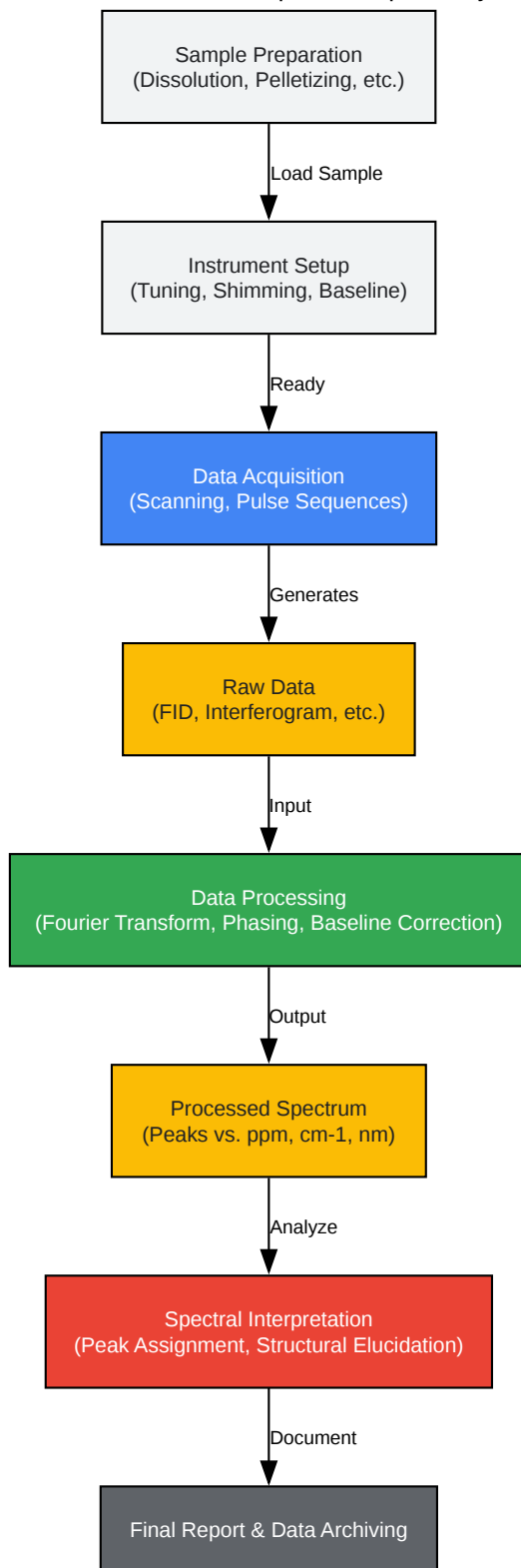
- Sample Preparation: Prepare a dilute solution of **guaiacol** in a suitable UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be adjusted so that the maximum absorbance falls within the optimal range of the instrument (typically 0.2-1.0 absorbance units).
- Instrument Setup: Turn on the UV-Vis spectrometer and allow the lamps to warm up.
- Data Acquisition:

- Fill a cuvette with the solvent to be used (the "blank"). Place it in the spectrometer and record a baseline spectrum.
- Rinse the cuvette with the sample solution and then fill it with the sample solution. Place the cuvette in the spectrometer.
- Scan the sample across the desired wavelength range (e.g., 200-400 nm).
- Data Processing: The instrument software will automatically subtract the baseline from the sample spectrum. Identify the wavelength(s) of maximum absorbance (λ_{max}).

Workflow Visualization

The general process for spectroscopic analysis, from sample handling to final data interpretation, can be visualized as a logical workflow.

General Workflow for Spectroscopic Analysis

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Caption: General Workflow for Spectroscopic Analysis.

Conclusion

This guide has provided a consolidated reference for the ^1H NMR, ^{13}C NMR, IR, and UV-Vis spectroscopic data of **guaiacol**. The tabulated data, coupled with standardized experimental protocols and a visual workflow, offers a robust resource for scientists and researchers. Accurate application and interpretation of this data are crucial for ensuring the quality and identity of **guaiacol** in various applications, from pharmaceutical synthesis to flavor chemistry.

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